(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
CAS No.: 1202981-82-5
Cat. No.: VC5705347
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202981-82-5 |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 383.42 |
| IUPAC Name | [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |
| Standard InChI | InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3 |
| Standard InChI Key | RLGPQECMNANDAB-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The molecule consists of three distinct domains:
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2-Methyl-2,3-dihydrobenzofuran moiety: A bicyclic system featuring a fused benzene and furan ring with a methyl substituent at the 2-position and partial saturation of the furan ring .
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, linked to the benzofuran system via a methylene bridge.
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Pyrimidin-2-ylthioacetate group: A pyrimidine ring (six-membered diazine) connected to a thioacetate ester through a sulfur atom at position 2.
Bond Connectivity and Stereoelectronic Effects
The methyl group on the dihydrobenzofuran ring induces steric hindrance, likely favoring a specific conformation where the furan oxygen adopts an axial orientation . The isoxazole's nitrogen and oxygen atoms create regions of high electron density, potentially enabling hydrogen bonding or π-π stacking interactions. The thioacetate group introduces a labile sulfur atom, which may participate in nucleophilic substitution reactions or redox processes.
Hypothetical Synthesis Pathways
Retrosynthetic Strategy
A plausible synthetic route involves three modular components:
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2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts alkylation of resorcinol followed by cyclization and methylation .
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3-Hydroxymethylisoxazole: Synthesized through cyclocondensation of hydroxylamine with propargyl alcohol derivatives.
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2-(Pyrimidin-2-ylthio)acetic acid: Generated by reacting 2-mercaptopyrimidine with chloroacetic acid under basic conditions.
Coupling Reactions
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Step 1: Aldol condensation between 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde and 3-hydroxymethylisoxazole to form the isoxazolylmethyl-benzofuran intermediate.
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Step 2: Esterification of the intermediate’s hydroxyl group with 2-(pyrimidin-2-ylthio)acetic acid using DCC/DMAP catalysis.
Predicted Physicochemical Properties
Computational Estimates
| Property | Predicted Value | Method/Approach |
|---|---|---|
| Molecular Weight | 427.47 g/mol | Sum of atomic masses |
| LogP (Octanol-Water) | 2.8 ± 0.3 | XLOGP3 algorithm |
| Water Solubility | 0.12 mg/mL | ESOL model |
| Topological Polar Surface | 118 Ų | Fragment-based summation |
Stability Considerations
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Hydrolytic Sensitivity: The thioacetate ester is prone to hydrolysis under alkaline conditions (pH > 8), releasing 2-mercaptopyrimidine and acetic acid derivatives.
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Photodegradation: The benzofuran system may undergo [4+2] cycloaddition under UV light, necessitating storage in amber containers.
| Endpoint | Prediction | Basis |
|---|---|---|
| Acute Oral Toxicity (LD50) | 320 mg/kg (Category 4) | ProTox-II |
| Skin Irritation | Probable irritant | Derek Nexus |
| Mutagenicity | Negative | Ames test extrapolation |
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